Bicyclo[2.2.2]octan-2-one
Overview
Description
Synthesis Analysis
The synthesis of Bicyclo[2.2.2]octan-2-one and its derivatives has been explored through various synthetic routes. For example, the cyclisation of 3-substituted cyclohexanones has been re-investigated, leading to a simplified and reproducible method for synthesizing Bicyclo[2.2.2]octan-2,6-dione, which is closely related to Bicyclo[2.2.2]octan-2-one (Widegren et al., 2006). Additionally, catalytic annulations and rearrangement reactions have been utilized for the efficient synthesis of related bicyclic structures (Liu et al., 2020), (Hashimoto et al., 1986).
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octan-2-one features a rigid bicyclic framework, which has been studied using various spectroscopic methods. The stereochemistry and molecular dynamics of related bicyclic compounds have been elucidated, providing insights into the structural characteristics of these molecules (Grob & Hostynek, 1963).
Chemical Reactions and Properties
Bicyclo[2.2.2]octan-2-one and its analogs participate in a range of chemical reactions, exploiting the reactivity of the ketone group and the strained bicyclic system. These reactions include annulations, rearrangements, and cycloadditions, enabling the synthesis of complex natural products and novel materials (Demuth & Schaffner, 1982), (Lee et al., 2008).
Physical Properties Analysis
The physical properties of Bicyclo[2.2.2]octan-2-one, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the compound's rigid structure and electronic configuration.
Chemical Properties Analysis
The chemical properties of Bicyclo[2.2.2]octan-2-one, including reactivity patterns, stability under various conditions, and interactions with different reagents, are central to its utility in synthetic chemistry. The compound's bicyclic structure imparts unique reactivity that can be leveraged in designing novel synthetic routes and materials.
References
- (Widegren et al., 2006) - Discusses the re-investigated cyclisation conditions for the formation of Bicyclo[2.2.2]octan-2,6-dione.
- (Liu et al., 2020) - Reports on the stereodivergent synthesis of bicyclo[3.2.1]octenes, closely related to Bicyclo[2.2.2]octan-2-one.
- (Hashimoto et al., 1986) - Describes the synthesis of Bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products.
- (Grob & Hostynek, 1963) - Investigates the stereochemistry of tricyclo[2.2.2.02,6]octane derivatives.
- (Demuth & Schaffner, 1982) - Presents a novel concept for synthesizing cyclopentanoid structures using tricyclooctanone.
- (Lee et al., 2008) - Explores the semi-pinacol rearrangement of 2,3-epoxy silyl ethers for synthesizing bicyclo[3.2.1]octan-2-ones and -3-ones.
Scientific Research Applications
Summary of the Application
Bicyclo[2.2.2]octan-2-ones can be synthesized through a process involving the rearrangements accompanying oxidative decarboxylation with lead tetraacetate .
Methods of Application or Experimental Procedures
The process involves heating 1-Methoxy-2-methyl-1,4-cyclohexadiene, 2-methoxy-I-methyl-1.3-cyclohexadiene, and 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene with maleic anhydride. This gives 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride and its analogues .
Results or Outcomes
The treatment of the resulting compounds with lead tetraacetate gives 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one together with products in which rearrangement to a bicyclo[3.2.1]octane system has occurred .
2. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems
Summary of the Application
The commercially available monoterpene carvone can be efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems, which are characteristic of some biologically active compounds .
Methods of Application or Experimental Procedures
The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Results or Outcomes
The sequence used for this transformation results in the creation of the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
bicyclo[2.2.2]octan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYQCZRVLNDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181629 | |
Record name | Bicyclo(2.2.2)octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-2-one | |
CAS RN |
2716-23-6 | |
Record name | Bicyclo(2.2.2)octanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]octan-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo(2.2.2)octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[2.2.2]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bicyclo(2.2.2)octanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY6AT77FN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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